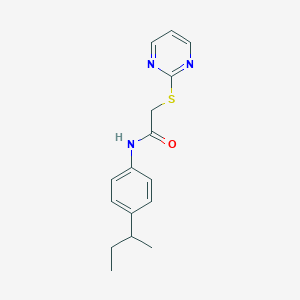
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as PBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems.
作用機序
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide exerts its effects by binding to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to stabilize the CFTR protein, increasing its expression and function. This, in turn, leads to increased chloride ion transport and improved cellular function.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to modulate protein misfolding, reduce inflammation, and inhibit cancer cell growth. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to improve cellular function by increasing the expression and function of the CFTR protein.
実験室実験の利点と制限
One of the major advantages of using N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its ability to modulate protein misfolding, making it a valuable tool for studying different biological systems. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide also has anti-inflammatory and anti-cancer properties, making it a useful tool for studying these processes. However, one of the limitations of using N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are many future directions for research involving N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, including its potential use as a treatment for cystic fibrosis, its role in modulating protein misfolding, and its potential as an anti-inflammatory and anti-cancer agent. Further research is also needed to better understand the mechanism of action of N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide and its potential toxicity. Overall, N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a promising compound with many potential applications in scientific research.
合成法
The synthesis of N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-sec-butylphenylamine with 2-chloroacetyl chloride to form N-(4-sec-butylphenyl)-2-chloroacetamide. This intermediate is then reacted with potassium thioacetate to form N-(4-sec-butylphenyl)-2-(2-thioacetamido)acetamide. The final step involves the reaction of this intermediate with 2-chloropyrimidine to form the desired product, N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
科学的研究の応用
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to have various scientific research applications, including its use as a modulator of protein misfolding, as a potential treatment for cystic fibrosis, and as a tool for studying the role of the unfolded protein response in cellular stress. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these biological processes.
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-3-12(2)13-5-7-14(8-6-13)19-15(20)11-21-16-17-9-4-10-18-16/h4-10,12H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMQIFUXVIUDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
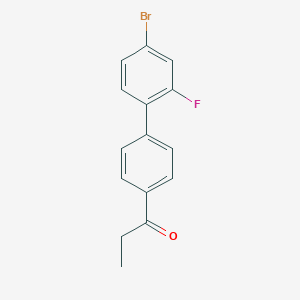
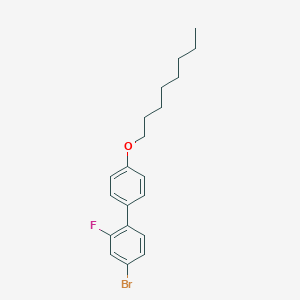
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
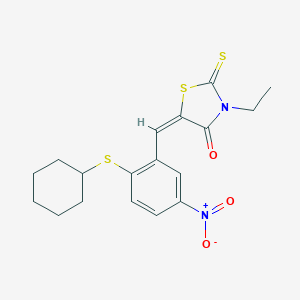
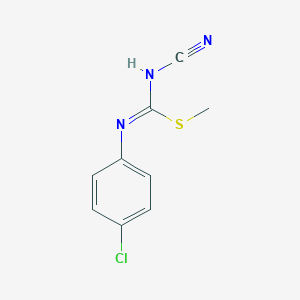
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
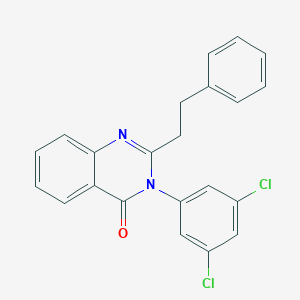
![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
